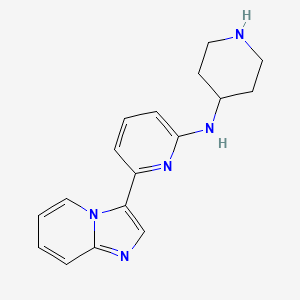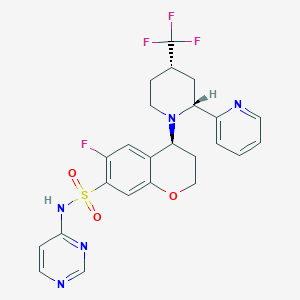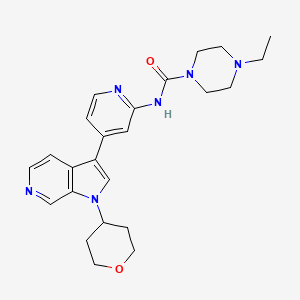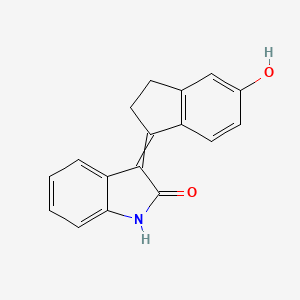
IRAK 抑制剂 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Interleukin receptor-associated kinase inhibitor 1 is a compound that targets the interleukin receptor-associated kinase family, specifically interleukin receptor-associated kinase 1. Interleukin receptor-associated kinase proteins are serine/threonine kinases that play a crucial role in the signaling pathways of interleukin-1 and toll-like receptors, which are essential for innate immunity and inflammation . Inhibition of interleukin receptor-associated kinase 1 has shown potential therapeutic benefits in treating various inflammatory diseases, cancers, and metabolic disorders .
科学研究应用
白介素受体相关激酶抑制剂 1 具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和信号通路的工具化合物。
生物学: 用于细胞和分子生物学研究,以研究白介素受体相关激酶 1 在免疫反应和炎症中的作用.
作用机制
生化分析
Biochemical Properties
IRAK inhibitor 1 plays a crucial role in biochemical reactions by inhibiting the activity of IRAK4. IRAK4 is a serine-threonine kinase involved in toll-like receptor and interleukin-1 signaling pathways, which are essential for innate immunity and inflammation . By inhibiting IRAK4, IRAK inhibitor 1 disrupts the downstream signaling pathways that lead to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines . This inhibition is particularly significant in the context of diseases such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where overactivity of the NF-κB pathway is implicated .
Cellular Effects
IRAK inhibitor 1 has profound effects on various cell types and cellular processes. In human primary mononuclear cells, it significantly reduces the levels of inflammatory cytokines such as interleukin-17A, interleukin-2, and interleukin-6 . Additionally, it suppresses induced immunoglobulin synthesis in normal human lymphocytes . In AML cells, IRAK inhibitor 1 inhibits leukemic progenitor cell function and reduces tumor burden . These effects are mediated through the inhibition of NF-κB activation and the subsequent suppression of pro-inflammatory and proliferative signals.
Molecular Mechanism
The molecular mechanism of IRAK inhibitor 1 involves the inhibition of IRAK4 kinase activity, which prevents the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which includes MyD88 and other IRAK family members . By blocking this complex, IRAK inhibitor 1 effectively halts the signaling cascade that leads to NF-κB activation and the expression of pro-inflammatory genes . Additionally, IRAK inhibitor 1 may also inhibit IRAK1, which can compensate for the loss of IRAK4 activity in certain contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of IRAK inhibitor 1 can vary over time. Studies have shown that the compound is generally stable and maintains its inhibitory activity over extended periods . The long-term effects on cellular function can depend on the specific context and experimental conditions. For example, in AML cells, prolonged exposure to IRAK inhibitor 1 leads to sustained inhibition of NF-κB activation and reduced leukemic progenitor cell function . These effects are consistent with the compound’s role in disrupting pro-inflammatory signaling pathways.
Dosage Effects in Animal Models
The effects of IRAK inhibitor 1 in animal models vary with different dosages. At lower doses, the compound effectively inhibits IRAK4 activity and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions . For instance, in animal models of AML, higher doses of IRAK inhibitor 1 can lead to a more pronounced reduction in tumor burden but may also cause off-target effects and toxicity .
Metabolic Pathways
IRAK inhibitor 1 is involved in metabolic pathways related to the regulation of inflammation and immune responses. It interacts with enzymes and cofactors involved in the toll-like receptor and interleukin-1 signaling pathways . By inhibiting IRAK4, the compound affects the metabolic flux and levels of metabolites associated with these pathways . This can lead to changes in the production of pro-inflammatory cytokines and other signaling molecules.
Transport and Distribution
Within cells and tissues, IRAK inhibitor 1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and activity . For example, in AML cells, IRAK inhibitor 1 is distributed in a manner that allows it to effectively inhibit IRAK4 activity and suppress leukemic progenitor cell function .
Subcellular Localization
The subcellular localization of IRAK inhibitor 1 is crucial for its activity and function. Upon activation, IRAK4 is recruited to the plasma membrane, where it interacts with other signaling molecules . IRAK inhibitor 1 disrupts this localization by inhibiting IRAK4 activity, preventing its recruitment to the membrane and subsequent activation of downstream signaling pathways . This disruption is essential for the compound’s ability to inhibit NF-κB activation and reduce pro-inflammatory signaling.
准备方法
合成路线和反应条件
白介素受体相关激酶抑制剂 1 的合成涉及多个步骤,包括形成关键中间体及其后续反应。 一种常见的合成路线包括制备苯并咪唑衍生物,然后对其进行官能化以获得所需的抑制剂 。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保最终产物的产率高和纯度高 .
工业生产方法
白介素受体相关激酶抑制剂 1 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件、纯化步骤和质量控制措施,以确保生产化合物的稳定性和有效性 。 诸如连续流化学和自动化合成等先进技术可用于提高生产效率和可扩展性 .
化学反应分析
反应类型
白介素受体相关激酶抑制剂 1 会经历各种化学反应,包括:
氧化: 该化合物可在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 。 反应条件通常涉及受控温度、pH 调节和使用惰性气氛以防止不希望发生的副反应 .
主要产品
从这些反应中形成的主要产物通常是原始抑制剂的修饰版本,具有增强或改变的生物活性。 这些衍生物通常会对其抑制白介素受体相关激酶 1 及其他相关激酶的功效进行测试 .
相似化合物的比较
白介素受体相关激酶抑制剂 1 与其他类似化合物进行比较,例如:
白介素受体相关激酶 4 抑制剂: 这些抑制剂靶向白介素受体相关激酶 4,并且在治疗类似疾病方面显示出有效性,但可能具有不同的选择性和效力特征.
双重白介素受体相关激酶 1/4 抑制剂: 抑制白介素受体相关激酶 1 和白介素受体相关激酶 4 的化合物,提供对信号通路的更广泛抑制.
白介素受体相关激酶抑制剂 1 的独特性在于它对白介素受体相关激酶 1 的选择性,使其成为研究特定信号通路和开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYUPQNBDBTPQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659159 |
Source


|
| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042224-63-4 |
Source


|
| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





